2-chloro-N-(2-{2-[(cyclohexylcarbonyl)amino]ethyl}-1-methyl-1H-benzimidazol-5-yl)benzamide
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Overview
Description
2-chloro-N-(2-{2-[(cyclohexylcarbonyl)amino]ethyl}-1-methyl-1H-1,3-benzimidazol-5-yl)benzamide is a complex organic compound with a molecular formula of C₂₄H₂₇ClN₄O₂ and a molecular weight of approximately 438.95 g/mol . This compound features a benzimidazole core, which is a common structural motif in many biologically active molecules.
Preparation Methods
The synthesis of 2-chloro-N-(2-{2-[(cyclohexylcarbonyl)amino]ethyl}-1-methyl-1H-1,3-benzimidazol-5-yl)benzamide typically involves multiple steps, including the formation of the benzimidazole core, the introduction of the cyclohexylcarbonyl group, and the final coupling with the benzamide moiety. Specific synthetic routes and reaction conditions can vary, but common methods include:
Formation of Benzimidazole Core: This can be achieved through the condensation of o-phenylenediamine with carboxylic acids or their derivatives.
Introduction of Cyclohexylcarbonyl Group: This step often involves the use of cyclohexylcarbonyl chloride in the presence of a base such as triethylamine.
Coupling with Benzamide Moiety: The final step typically involves the use of coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to form the amide bond.
Chemical Reactions Analysis
2-chloro-N-(2-{2-[(cyclohexylcarbonyl)amino]ethyl}-1-methyl-1H-1,3-benzimidazol-5-yl)benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Scientific Research Applications
This compound has several scientific research applications, particularly in the fields of chemistry, biology, and medicine:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: The benzimidazole core is known for its biological activity, making this compound a potential candidate for drug development.
Mechanism of Action
The mechanism of action of 2-chloro-N-(2-{2-[(cyclohexylcarbonyl)amino]ethyl}-1-methyl-1H-1,3-benzimidazol-5-yl)benzamide involves its interaction with specific molecular targets and pathways. The benzimidazole core can bind to various enzymes and receptors, modulating their activity. This interaction can lead to the inhibition of enzyme activity or the activation of specific signaling pathways, resulting in the compound’s biological effects .
Comparison with Similar Compounds
Similar compounds to 2-chloro-N-(2-{2-[(cyclohexylcarbonyl)amino]ethyl}-1-methyl-1H-1,3-benzimidazol-5-yl)benzamide include other benzimidazole derivatives such as:
2-chloro-N-(2-{2-[(cyclohexylcarbonyl)amino]ethyl}-1H-1,3-benzimidazol-5-yl)benzamide: Lacks the methyl group on the benzimidazole ring.
N-(2-{2-[(cyclohexylcarbonyl)amino]ethyl}-1-methyl-1H-1,3-benzimidazol-5-yl)benzamide: Lacks the chloro group on the benzamide ring.
2-chloro-N-(2-{2-[(cyclohexylcarbonyl)amino]ethyl}-1-methyl-1H-1,3-benzimidazol-6-yl)benzamide: The chloro group is positioned differently on the benzimidazole ring.
These similar compounds highlight the importance of specific functional groups and their positions in determining the compound’s unique properties and biological activities.
Properties
Molecular Formula |
C24H27ClN4O2 |
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Molecular Weight |
438.9 g/mol |
IUPAC Name |
2-chloro-N-[2-[2-(cyclohexanecarbonylamino)ethyl]-1-methylbenzimidazol-5-yl]benzamide |
InChI |
InChI=1S/C24H27ClN4O2/c1-29-21-12-11-17(27-24(31)18-9-5-6-10-19(18)25)15-20(21)28-22(29)13-14-26-23(30)16-7-3-2-4-8-16/h5-6,9-12,15-16H,2-4,7-8,13-14H2,1H3,(H,26,30)(H,27,31) |
InChI Key |
RSFLPKOJIJNJNL-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2=C(C=C(C=C2)NC(=O)C3=CC=CC=C3Cl)N=C1CCNC(=O)C4CCCCC4 |
Origin of Product |
United States |
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